Nocodazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 59 °F (NTP, 1992)

Synonyms

Canonical SMILES

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Cancer Research .

Summary of the Application: Nocodazole has been used in research to study its effects on microtubule dynamics within the mitotic spindle of dividing cells . It has been identified as a microtubule-targeting agent that inhibits tubulin polymerization in vitro and interferes with microtubule dynamics in interphase cells .

Methods of Application or Experimental Procedures: The method involves treating living cells with either TH588 or low-dose Nocodazole . This treatment stabilizes microtubules within the mitotic spindle, leading to premature formation of kinetochore-microtubule end-on attachments on uncongressed chromosomes .

Results or Outcomes: The stabilization of microtubules causes mitotic arrest, ultimately resulting in cell death or cell division with uncongressed chromosomes . Both of these cell fates could contribute to the selective effect associated with the activity of TH588 in cancer cells .

Application in Cell Synchronization

Specific Scientific Field: This application is in the field of Cell Biology .

Summary of the Application: Nocodazole is used in cell synchronization, a method that brings cultured cells at different phases of the cell cycle to the same stage . This helps in studying events that take place at specific points of the cell cycle .

Methods of Application or Experimental Procedures: The method involves selecting concentrations and timings for Nocodazole treatments using fluorescence staining . Detailed protocols are provided to arrest an asynchronous culture of either suspension or adherent cells in G1/S or in G2/M .

Results or Outcomes: The use of Nocodazole in cell synchronization allows for the detection and study of temporal changes in the transcriptomic and proteomic cells’ profile . It is imperative to use a synchronous population of cells to detect these changes .

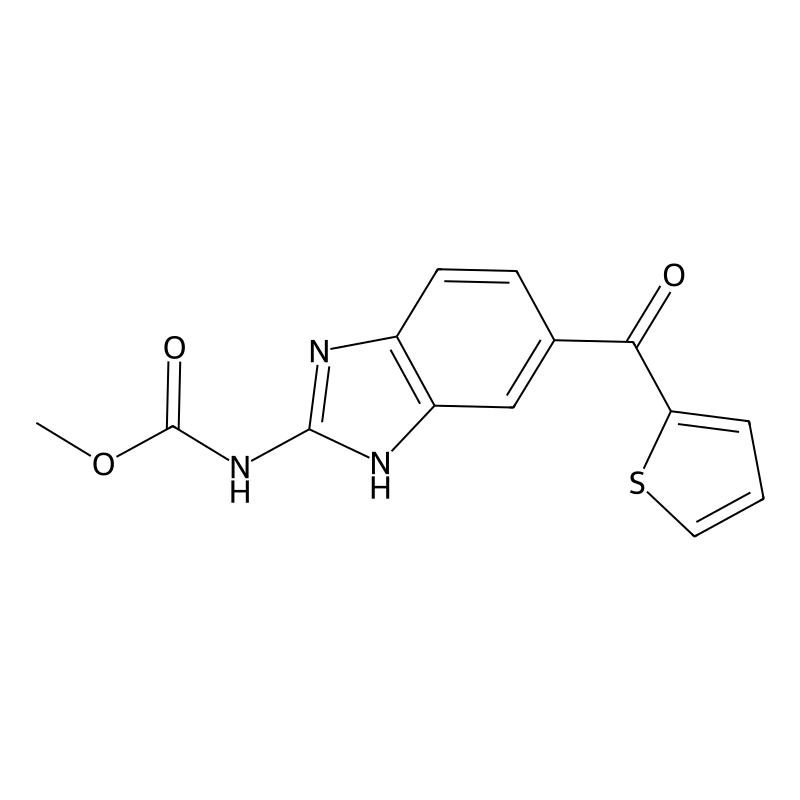

Nocodazole is a synthetic compound classified as an antineoplastic agent, primarily known for its ability to inhibit microtubule polymerization. It is chemically identified as methyl N-[5-(thiophene-2-carbonyl)-1H-benzodiazol-2-yl]carbamate, with the molecular formula C₁₄H₁₁N₃O₃S. This compound belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. Nocodazole's mechanism of action involves binding to β-tubulin, thereby disrupting the normal dynamics of microtubule assembly and disassembly, which are crucial for various cellular processes including mitosis and intracellular transport .

Nocodazole binds to β-tubulin, a subunit of microtubules, and disrupts the formation of interchain disulfide linkages []. This disrupts the dynamic assembly and disassembly of microtubules, preventing the formation of the mitotic spindle during cell division []. The lack of a properly formed spindle leads to cell cycle arrest at the G2/M phase and can ultimately trigger apoptosis (programmed cell death) in cancer cells [].

Nocodazole primarily interacts with tubulin, the protein building block of microtubules. When nocodazole binds to tubulin, it prevents the polymerization of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules. This action results in cell cycle arrest at the G2/M phase, as cells are unable to form functional mitotic spindles necessary for chromosome segregation during cell division . The binding of nocodazole does not induce tubulin self-association into higher-order aggregates but alters the conformational state of tubulin, making certain sulfhydryl residues more accessible for chemical modification .

Nocodazole exhibits significant biological activity as a microtubule inhibitor. It is widely used in cell biology research to synchronize cell division cycles. When cells are treated with nocodazole, they arrest in mitosis due to the inability to form metaphase spindles, which activates the spindle assembly checkpoint and prevents progression through mitosis . Additionally, nocodazole has been shown to decrease oncogenic potential in cancer cells through mechanisms independent of microtubule disruption, such as enhancing the expression of LATS2, which inhibits Wnt signaling pathways .

The synthesis of nocodazole involves several key steps:

- Formation of Benzimidazole: The initial step typically includes the synthesis of a benzimidazole derivative.

- Thiophene Substitution: A thiophene-2-carbonyl group is introduced at the appropriate position on the benzimidazole ring.

- Carbamate Formation: The final step involves converting the intermediate into a carbamate by reacting with methyl isocyanate or a similar reagent.

These reactions are carried out under controlled conditions to ensure high yield and purity of nocodazole .

Nocodazole has several applications in both research and potential therapeutic contexts:

- Cell Cycle Synchronization: Used extensively in laboratories for synchronizing cells at specific phases of the cell cycle.

- Cell Biology Research: Acts as a control agent in experiments studying cytoskeletal dynamics and cell division.

- Cancer Research: Investigated for its potential role in cancer therapy due to its ability to inhibit tumor cell proliferation by disrupting microtubule function .

Research indicates that nocodazole can interact with various proteins beyond tubulin. For instance, it has been shown to influence signaling pathways such as Wnt by modulating LATS2 expression. Additionally, nocodazole's interactions can lead to increased susceptibility to other agents that affect microtubule dynamics or cellular signaling pathways . Studies also highlight potential drug-drug interactions that may increase toxicity or alter efficacy when combined with other medications like diphenhydramine .

Nocodazole shares structural and functional similarities with several other compounds that inhibit microtubule polymerization. Here are some notable examples:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Colchicine | Inhibits microtubule polymerization | Derived from plants; used in gout treatment |

| Vincristine | Binds to tubulin and inhibits mitosis | Derived from periwinkle plant; used in cancer chemotherapy |

| Paclitaxel | Stabilizes microtubules | Derived from Pacific yew tree; promotes apoptosis in cancer |

| Mebendazole | Inhibits microtubule function | Primarily an anti-parasitic drug; structurally related to nocodazole |

Nocodazole's unique feature lies in its rapid reversibility compared to other agents like colchicine, making it particularly valuable in experimental settings where temporary disruption of microtubules is required without permanent cellular damage .

Nocodazole possesses the molecular formula C₁₄H₁₁N₃O₃S with a molecular weight of 301.32 grams per mole [1] [2] [3]. The compound is systematically named as methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate according to IUPAC nomenclature [1] [3] [4]. The structure is characterized by a benzimidazole core system substituted at position 2 with a methoxycarbonylamino group and at position 5 with a 2-thienoyl group [5].

The benzimidazole moiety forms the central heterocyclic framework, consisting of a benzene ring fused to an imidazole ring. This bicyclic system provides the foundational scaffold for the molecule's biological activity [5]. The carbamate functionality at position 2 of the benzimidazole ring contributes significantly to the compound's binding properties and stability profile. The thiophene ring system attached via a carbonyl linkage at position 5 introduces additional electronic and steric considerations that influence the molecule's three-dimensional conformation and binding interactions [6] [7].

The SMILES notation for nocodazole is COC(=O)NC1=NC2=C(N1)C=CC(=C2)C(=O)C3=CC=CS3, which provides a linear representation of the molecular connectivity [1] [3] [4]. The InChI identifier InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) offers a standardized representation that enables unambiguous chemical identification across databases [1] [8].

Physico-chemical Properties

Molecular Weight and Solubility Parameters

The molecular weight of nocodazole is precisely determined as 301.32000 grams per mole, with a monoisotopic mass of 301.05211 [1] [2] [3] [5]. The compound exhibits limited aqueous solubility, being practically insoluble in water [9]. However, nocodazole demonstrates good solubility in dimethyl sulfoxide, with reported values ranging from 10 to 50 milligrams per milliliter depending on temperature conditions [3] [4] [10].

The solubility characteristics reflect the compound's lipophilic nature, which is consistent with its benzimidazole-thiophene structure. The presence of the methyl carbamate group provides some polarity, but the overall molecular architecture favors organic solvents over aqueous media. This solubility profile has practical implications for biological assays and pharmaceutical formulations, typically requiring organic co-solvents or specialized delivery systems for aqueous applications [4].

The predicted partition coefficient and other lipophilicity parameters have not been extensively characterized in the literature, though the compound's solubility behavior suggests moderate to high lipophilicity. The estimated refractive index of 1.6740 indicates significant optical density consistent with the aromatic character of the molecule [10].

Stability and Reactivity Profiles

Nocodazole exhibits good chemical stability under appropriate storage conditions. The compound is stable for up to two years when stored as supplied at temperatures of -20°C [10]. Solutions prepared in dimethyl sulfoxide maintain stability for up to two months when stored at -20°C, indicating reasonable solution stability under controlled conditions [10].

The melting point of nocodazole has been reported in different sources with some variation, ranging from 256°C to 300°C with decomposition [2] [10]. This relatively high melting point suggests good thermal stability and strong intermolecular interactions in the crystalline state. The decomposition temperature indicates that the compound undergoes thermal degradation rather than clean melting at elevated temperatures.

The predicted pKa value of 10.67±0.10 indicates that nocodazole is a weak base under physiological conditions [10]. This basicity arises from the benzimidazole nitrogen atoms, which can accept protons in acidic environments. The relatively high pKa suggests that the compound exists predominantly in its neutral form at physiological pH, which is consistent with its biological activity profile and cellular penetration characteristics.

The compound's reactivity profile is influenced by the presence of multiple functional groups. The carbamate moiety can undergo hydrolysis under strongly acidic or basic conditions, while the thiophene ring system is susceptible to oxidation and electrophilic aromatic substitution reactions. The benzimidazole core is generally stable but can participate in protonation-deprotonation equilibria and metal coordination reactions [11].

Structural Analogs and Derivatives

Nocodazole belongs to a broader class of benzimidazole-based compounds that share structural similarities and often exhibit related biological activities. The most closely related analogs are the benzimidazole carbamate anthelmintic drugs, which include mebendazole, albendazole, flubendazole, oxfendazole, and fenbendazole [12] [6] [7].

Mebendazole represents the closest structural analog, differing primarily in the substitution of the thiophene ring with a benzoyl group. Despite this seemingly minor modification, mebendazole exhibits different binding affinity profiles and biological activities compared to nocodazole [6] [7]. Computational studies have revealed that mebendazole ranks fourth in binding affinity to the colchicine binding site of tubulin protein among benzimidazole analogs tested [12] [6].

Flubendazole demonstrates the highest binding affinity among the benzimidazole analogs studied, containing a fluorobenzoyl group instead of the thienyl carbonyl system found in nocodazole [12] [6] [7]. The enhanced binding affinity of flubendazole has been attributed to favorable electronic properties and complementary interactions with the target binding site. Quantum mechanical calculations indicate that the electron density distribution of the highest occupied molecular orbital and molecular electrostatic potential map of flubendazole closely resemble those of nocodazole [6].

Albendazole incorporates a propylthio group substitution and ranks fifth in binding affinity studies [12] [6] [7]. Oxfendazole features a phenyl ring with phenoxy substitution and demonstrates the second-highest binding affinity after flubendazole [12] [6] [7]. Fenbendazole contains a phenyl ring with phenylthio substitution and exhibits moderate binding affinity [12] [6] [7].

Thiabendazole differs more significantly from nocodazole in that it lacks the carbamate functionality and features a thiazole ring fusion instead of separate benzimidazole and thiophene systems. This structural difference results in substantially reduced binding affinity and different biological activity profiles [12] [6] [7].

Beyond the benzimidazole class, nocodazole shares functional relationships with other colchicine binding site inhibitors, including colchicine itself and podophyllotoxin. While these compounds possess entirely different structural scaffolds, they compete for the same binding site on tubulin protein and exhibit similar anti-mitotic effects [13] [14]. The structural diversity among colchicine binding site inhibitors highlights the plasticity of the binding pocket and the potential for developing novel therapeutic agents with improved selectivity and efficacy profiles.

Synthetic Pathways and Chemical Modifications

The synthesis of nocodazole follows established methodologies for benzimidazole derivative preparation, typically involving the condensation of appropriately substituted o-phenylenediamine derivatives with thiophene carboxylic acid derivatives [15] [16]. The general synthetic approach begins with the formation of the benzimidazole core through cyclization reactions, followed by introduction of the carbamate functionality and thiophene substitution.

Classical synthetic routes for benzimidazole derivatives involve the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic conditions with subsequent oxidation [15] [16]. For nocodazole specifically, the synthesis requires careful control of reaction conditions to ensure selective formation of the desired regioisomer and to prevent side reactions involving the thiophene ring system.

Modern synthetic methodologies have explored one-pot, multicomponent approaches for benzimidazole synthesis using catalytic systems. Iron-catalyzed domino reactions have been developed that proceed through carbon-nitrogen bond formation and cyclization reactions to produce benzimidazole derivatives efficiently [15]. These methods offer advantages in terms of atom economy and reduced synthetic steps compared to traditional approaches.

Chemical modifications of the nocodazole structure have been explored to develop improved analogs with enhanced biological activity or altered pharmacological properties. Hybrid molecules combining structural elements from nocodazole with other bioactive compounds have been investigated, including combretastatin-nocodazole conjugates [17]. These hybrid analogs replace the thiophene ring in nocodazole with substituted phenyl rings from combretastatin structures, potentially offering improved tubulin binding affinity and anticancer activity.

Conformational restriction strategies have been employed in nocodazole analog development, utilizing intramolecular hydrogen bonding to lock specific conformations that may enhance target binding [17]. The introduction of hydroxyl groups at strategic positions enables six-membered hydrogen bonding interactions that constrain molecular flexibility and potentially improve binding selectivity.

Structure-activity relationship studies have identified key molecular features essential for biological activity, including the benzimidazole core system, the carbamate functionality, and the carbonyl linker to the thiophene ring [17] [6]. Modifications that preserve these critical elements while altering peripheral substituents have yielded analogs with varied activity profiles, providing insights into the molecular determinants of target binding and biological efficacy.

Colchicine Binding Site Interaction Mechanism

Nocodazole binds to tubulin at the colchicine binding site, which represents one of the most extensively studied drug-binding regions on the tubulin heterodimer [1] [2]. The colchicine binding site constitutes a large hydrophobic pocket located primarily within the beta-tubulin subunit at the alpha/beta-subunit interface [3]. This binding domain comprises three distinct hydrophobic pockets that serve as primary locations for ligand interactions, supplemented by two hydrophilic sites that facilitate additional hydrogen bond formation with ligands [3].

The molecular mechanism of nocodazole binding involves a two-step process characterized by rapid initial binding followed by slower conformational isomerization [4]. Equilibrium binding studies demonstrate that nocodazole exhibits one binding site per tubulin monomer with an apparent equilibrium constant of (4 ± 1) × 10^5 M^-1 at 25°C [4]. The binding kinetics reveal a biphasic interaction pattern, with the apparent rate constants showing nonlinear dependence on nocodazole concentration [4]. This kinetic behavior suggests a mechanism involving rapid nocodazole-tubulin binding followed by a slow isomerization step that induces conformational changes in tubulin [1] [4].

Crystallographic analyses reveal that nocodazole occupies the colchicine binding site through distinct molecular interactions compared to colchicine itself [5]. The compound makes specific hydrogen bonds with beta-tubulin residues N165 on S5 and E198 on S6, while showing minimal overlap with colchicine's binding pattern [6]. Nocodazole binds more deeply within the colchicine binding site compared to colchicine, penetrating further into the beta-tubulin core [7]. The binding involves extensive hydrophobic interactions with residues including C239, L240, L246, A248, L253, A314, K350, and A352 in beta-tubulin [7].

Differential Binding to Tubulin Isotypes

Nocodazole demonstrates significant selectivity in its binding affinity for different tubulin isotypes [1] [8]. Fluorescence quenching analysis reveals that the binding kinetics of nocodazole with each tubulin isotype best fits a two-affinity Michaelis-Menten binding model [1]. The apparent dissociation constants for high-affinity binding sites demonstrate marked isotype-specific differences: αβII (Kd1 = 0.52 ± 0.02 μM), αβIII (Kd1 = 1.54 ± 0.29 μM), and αβIV (Kd1 = 0.29 ± 0.04 μM) [1].

| Tubulin Isotype | High-affinity Kd1 (μM) | Low-affinity Kd2 (μM) | Relative Binding Affinity |

|---|---|---|---|

| αβII | 0.52 | 34 | Intermediate |

| αβIII | 1.54 | 7 | Lowest |

| αβIV | 0.29 | 46 | Highest |

These findings demonstrate that nocodazole exhibits the highest affinity for αβIV tubulin and the lowest affinity for αβIII tubulin [1]. The differential binding affinities correlate with conformational differences among isotypes, with αβIII displaying greater rigidity that impedes drug binding, while αβIV exhibits enhanced conformational flexibility that facilitates ligand accommodation [1]. This pattern of isotype selectivity is shared with other colchicine binding site inhibitors, suggesting that the conformational properties of the colchicine binding domain vary significantly among different tubulin isotypes [9].

Crystallographic Analysis of Tubulin-Nocodazole Complexes

High-resolution crystallographic studies have provided detailed structural insights into nocodazole-tubulin interactions [10] [5]. The crystal structure of the tubulin-nocodazole complex (PDB ID: 5CA1) was determined at 2.4 Å resolution using the T2R-TTL system [5] [11]. This structure reveals that nocodazole adopts a specific binding conformation within the colchicine binding site that differs significantly from other colchicine binding site inhibitors [5].

The crystallographic analysis demonstrates that nocodazole penetrates deeply into the colchicine binding cavity, with the thiophene-2-carbonitrile moiety inserted into the binding pocket [7]. The p-toluene sulfonamide group occupies a channel surrounded by N256, M257, and K350 residues of beta-tubulin [7]. Critical hydrogen bonding interactions include contacts between the sulfamide oxygen and the side chain of N256 [7]. The binding mode shows extensive hydrophobic interactions that contribute to the stability of the nocodazole-tubulin complex [7].

Comparative structural analysis with other colchicine binding site inhibitors reveals that nocodazole binds in zones 2 and 3 of the colchicine binding site, which are located more deeply within beta-tubulin compared to the binding regions of colchicine and podophyllotoxin [12]. This deep binding mode may contribute to nocodazole's rapid association and dissociation kinetics compared to colchicine [1] [4]. The conformational changes induced by nocodazole binding affect the beta-T7 loop, which plays a crucial role in tubulin's conformational transitions between curved and straight states [3].

Effects on Microtubule Dynamics

Inhibition of Tubulin Self-Assembly Mechanisms

Nocodazole exerts profound effects on tubulin self-assembly through multiple concentration-dependent mechanisms [13] [14]. At high concentrations (10 μg/ml, approximately 30 μM), nocodazole completely blocks the self-assembly of tubulin both in the presence and absence of microtubule-associated proteins [13]. This inhibition is readily reversible, distinguishing nocodazole from other microtubule-targeting agents that exhibit irreversible binding [13].

The mechanism of assembly inhibition involves direct interference with the polymerization process at the molecular level [15]. Studies using human monocytes demonstrate that nocodazole treatment results in rapid decreases in total microtubule polymer mass and microtubule number per cell, with half-times of approximately 40 seconds for complete depolymerization [15]. The rate-limiting step in the depolymerization process is the initiation of disassembly rather than the propagation of depolymerization along the microtubule length [15].

Detailed kinetic analysis reveals that microtubule populations exhibit heterogeneous responses to nocodazole treatment [15]. Approximately 70% of microtubules constitute a labile population that initiates depolymerization at rates 23 times faster than a minor population of persistent microtubules [15]. This heterogeneity in depolymerization kinetics suggests that different microtubule subpopulations possess varying sensitivities to nocodazole-induced destabilization [15].

Depolymerization of Preformed Microtubules

Nocodazole demonstrates potent depolymerizing activity against preformed microtubules through mechanisms that involve both direct binding to tubulin dimers within the microtubule lattice and disruption of microtubule stability [13] [16]. At concentrations similar to those that inhibit polymerization, nocodazole rapidly depolymerizes preformed microtubules in vitro [13]. This depolymerization activity correlates with nocodazole's ability to disrupt established microtubule networks in cellular systems [16].

The depolymerization process exhibits distinct kinetic characteristics depending on microtubule populations [16]. During nocodazole-induced depolymerization, total microtubule polymer and microtubule number decrease rapidly, while the average length of persisting microtubules decreases more slowly [16]. This pattern indicates that depolymerization initiates catastrophically once triggered, but the initiation process itself varies among different microtubule subsets [15].

| Concentration Range | Effect on Assembly | Dynamic Instability | Cell Cycle | Primary Mechanism |

|---|---|---|---|---|

| 4-400 nM | Alters dynamics only | Paused state introduced | Mitotic arrest | Dynamic suppression |

| 100 nM | Significant slowdown | Reduced growth/shortening | Growth inhibition | Dynamic inhibition |

| 1 μM | Partial depolymerization | Severely impaired | Variable arrest | Polymer destabilization |

| 10 μg/ml (30 μM) | Complete depolymerization | Abolished | Complete arrest | Complete breakdown |

The concentration-dependent effects of nocodazole on microtubule depolymerization demonstrate a progressive increase in severity with higher drug concentrations [17] [18]. At nanomolar concentrations, nocodazole primarily affects microtubule dynamics without causing significant net depolymerization [17]. Higher concentrations progressively lead to partial and then complete microtubule breakdown [18].

Concentration-Dependent Effects on Dynamic Instability

Nocodazole exhibits remarkable concentration-dependent effects on microtubule dynamic instability that span several orders of magnitude [19] [17]. At nanomolar concentrations (4-400 nM), nocodazole alters the characteristic two-state behavior of dynamic instability by introducing a third "paused" state where microtubules exhibit minimal net length changes [17]. This paused state represents a significant departure from the normal alternating growth and shortening phases of dynamic instability [17].

The effects on individual dynamic parameters are complex and concentration-dependent [17]. Nocodazole perfusion results in dose-dependent decreases in both elongation and shortening velocities at microtubule plus and minus ends [17]. Plus-end growth rates decrease by 30% at 4 nM nocodazole and by 60% at equimolar concentrations relative to tubulin [17]. Minus-end elongation velocities show even greater sensitivity, decreasing by 30% at 4 nM and by 80% at equimolar concentrations [17].

Dynamic instability parameters are further altered through changes in catastrophe and rescue frequencies [17]. Nocodazole treatment increases catastrophe frequency while decreasing rescue frequency, resulting in overall decreased microtubule turnover [17]. The pause duration increases significantly, contributing to the establishment of the paused dynamic state [17]. These alterations in dynamic instability occur without significant changes in total microtubule polymer mass at nanomolar concentrations [17].

At intermediate concentrations (100 nM to 1 μM), nocodazole begins to affect microtubule polymer levels while continuing to suppress dynamic instability [20]. This concentration range represents a transition zone where dynamic suppression is accompanied by progressive microtubule destabilization [18]. The threshold concentrations for visible alterations in microtubule behavior have been established at approximately 30 nM for nocodazole [20].

Influence on Tubulin Guanosine Triphosphatase Activity

Nocodazole exerts significant stimulatory effects on tubulin guanosine triphosphatase activity through mechanisms that involve conformational changes induced by drug binding [21] [22] [23]. The exchangeable site guanosine triphosphate of tubulin undergoes hydrolysis at a basal rate of 8 × 10^-5 s^-1 at 37°C under normal conditions [21]. Nocodazole stimulates this hydrolysis rate by four- to five-fold, representing one of the most potent enhancers of tubulin guanosine triphosphatase activity among microtubule-targeting agents [21] [22].

The nocodazole-stimulated guanosine triphosphate hydrolysis reaction exhibits specific biochemical characteristics [21]. The reaction displays a pH optimum between 6.6 and 7.2 and has an activation energy of 88 kJ·mol^-1 [21]. The hydrolysis follows first-order kinetics with respect to tubulin-guanosine triphosphate, indicating that the reaction is not dependent on tubulin aggregation processes [21]. Divalent cations stimulate the hydrolysis reaction three- to six-fold compared to rates observed in the presence of EDTA [21].

The mechanism of nocodazole-enhanced guanosine triphosphatase activity involves specific ionic requirements [21]. The reaction requires sodium ions, and this requirement cannot be effectively satisfied by other monovalent cations [21]. Interestingly, while sodium and potassium ions are almost equally effective in promoting tubulin assembly reactions, sodium ions show preferential efficacy in supporting nocodazole-stimulated guanosine triphosphate hydrolysis [21].

Substrate specificity studies reveal that various purine nucleoside triphosphates can bind to the exchangeable site and undergo hydrolysis [21]. Guanosine triphosphate and inosine triphosphate are hydrolyzed at equivalent rates, while xanthosine triphosphate and adenosine triphosphate are hydrolyzed at approximately half the rate [21]. The reaction is inhibited by diethylpyrocarbonate and N-ethylmaleimide, although the guanosine triphosphatase activity shows less sensitivity to these reagents compared to the assembly reaction [21].

The correlation between nocodazole-enhanced guanosine triphosphate hydrolysis and microtubule dynamic instability provides mechanistic insights into drug action [17] [23]. Nocodazole-induced alterations in dynamic instability are similar to effects observed with increasing concentrations of guanosine diphosphate-tubulin subunits on microtubule assembly [17]. This similarity suggests that nocodazole acts by generating guanosine diphosphate-tubulin subunits through enhanced guanosine triphosphate hydrolysis, which subsequently alter dynamic instability [17].

Comparative Analysis with Other Microtubule-Targeting Agents

Nocodazole exhibits distinctive properties when compared to other major classes of microtubule-targeting agents, including both destabilizing and stabilizing compounds [24] [25] [26]. The comparative analysis reveals fundamental differences in binding sites, mechanisms of action, kinetic properties, and cellular effects among different microtubule-targeting agents.

| Agent | Binding Site | Mechanism | Assembly Effect | Binding Kinetics | GTP Hydrolysis Effect | Clinical Status |

|---|---|---|---|---|---|---|

| Nocodazole | Colchicine binding site | Destabilizing | Inhibits polymerization | Fast binding/dissociation | Stimulates 4-5 fold | Research tool only |

| Colchicine | Colchicine binding site | Destabilizing | Inhibits polymerization | Slow binding/dissociation | Stimulates | Clinical use (gout) |

| Vinblastine | Vinca alkaloid site | Destabilizing | Inhibits polymerization | Intermediate | Inhibits | Clinical use (cancer) |

| Paclitaxel | Taxane binding site | Stabilizing | Promotes polymerization | Slow binding | Little effect | Clinical use (cancer) |

The binding site specificity distinguishes nocodazole from other microtubule-targeting agents [25]. While nocodazole shares the colchicine binding site with colchicine, podophyllotoxin, and other colchicine binding site inhibitors, it differs fundamentally from vinca alkaloids (vinblastine, vincristine) that bind to the vinca alkaloid site, and taxanes (paclitaxel, docetaxel) that interact with the taxane binding site [25]. This binding site diversity contributes to distinct mechanisms of action and resistance profiles among different agent classes [27].

Kinetic properties represent a major distinguishing feature of nocodazole compared to other colchicine binding site inhibitors [1] [4]. Nocodazole exhibits rapid binding to and dissociation from tubulin, contrasting with the slow binding kinetics characteristic of colchicine [1]. This rapid binding enables nocodazole to be used as a readily reversible research tool for studying microtubule function, while colchicine's slow binding makes it unsuitable for rapid experimental manipulations [28].

The effects on guanosine triphosphate hydrolysis vary dramatically among different microtubule-targeting agents [22]. Nocodazole stands out as one of the most potent stimulators of tubulin guanosine triphosphatase activity, surpassing colchicine in its enhancing effects [22]. In contrast, vinca alkaloids such as vinblastine and maytansine inhibit guanosine triphosphate hydrolysis [22]. Paclitaxel and other microtubule-stabilizing agents show minimal effects on guanosine triphosphatase activity [26].

Cross-resistance patterns among different microtubule-targeting agents provide insights into their distinct mechanisms of action [27]. Nocodazole-resistant cell lines exhibit specific cross-resistance patterns with other benzimidazole carbamate derivatives (mebendazole, fenbendazole, albendazole) but show variable cross-resistance to other classes of microtubule inhibitors [27]. These patterns confirm that nocodazole's mechanism of action is similar to other benzimidazole compounds but distinct from vinca alkaloids, taxanes, and other structurally unrelated microtubule-targeting agents [27].

Concentration thresholds for biological activity differ among microtubule-targeting agents [20]. Comparative studies reveal that the minimal concentrations for visible alterations in microtubule dynamics are 30 nM for nocodazole, 100 nM for paclitaxel, and 10 nM for vinorelbine [20]. These differences reflect the distinct potencies and mechanisms by which different agents disrupt microtubule function [20].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (97.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

Aggresome formation and liquid-liquid phase separation independently induce cytoplasmic aggregation of TAR DNA-binding protein 43

Seiji Watanabe, Hidekazu Inami, Kotaro Oiwa, Yuri Murata, Shohei Sakai, Okiru Komine, Akira Sobue, Yohei Iguchi, Masahisa Katsuno, Koji YamanakaPMID: 33097688 DOI: 10.1038/s41419-020-03116-2

Abstract

Cytoplasmic inclusion of TAR DNA-binding protein 43 (TDP-43) is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and a subtype of frontotemporal lobar degeneration (FTLD). Recent studies have suggested that the formation of cytoplasmic TDP-43 aggregates is dependent on a liquid-liquid phase separation (LLPS) mechanism. However, it is unclear whether TDP-43 pathology is induced through a single intracellular mechanism such as LLPS. To identify intracellular mechanisms responsible for TDP-43 aggregation, we established a TDP-43 aggregation screening system using a cultured neuronal cell line stably expressing EGFP-fused TDP-43 and a mammalian expression library of the inherited ALS/FTLD causative genes, and performed a screening. We found that microtubule-related proteins (MRPs) and RNA-binding proteins (RBPs) co-aggregated with TDP-43. MRPs and RBPs sequestered TDP-43 into the cytoplasmic aggregates through distinct mechanisms, such as microtubules and LLPS, respectively. The MRPs-induced TDP-43 aggregates were co-localized with aggresomal markers and dependent on histone deacetylase 6 (HDAC6), suggesting that aggresome formation induced the co-aggregation. However, the MRPs-induced aggregates were not affected by 1,6-hexanediol, an LLPS inhibitor. On the other hand, the RBPs-induced TDP-43 aggregates were sensitive to 1,6-hexanediol, but not dependent on microtubules or HDAC6. In sporadic ALS patients, approximately half of skein-like TDP-43 inclusions were co-localized with HDAC6, but round and granular type inclusion were not. Moreover, HDAC6-positive and HDAC6-negative inclusions were found in the same ALS patient, suggesting that the two distinct pathways are both involved in TDP-43 pathology. Our findings suggest that at least two distinct pathways (i.e., aggresome formation and LLPS) are involved in inducing the TDP-43 pathologies.The inhibition of microtubule dynamics instability alters lipid homeostasis in TM4 Sertoli cells

A S Vallés, P E Tenconi, J M Luquez, N E FurlandPMID: 34089742 DOI: 10.1016/j.taap.2021.115607

Abstract

Sertoli cells (SC) structurally support and transport nutrients to germ cells during spermatogenesis facilitated by an active cytoskeleton. Chemical perturbation of SC microtubule (MT) dynamics instability leads to premature germ cell exfoliation demonstrating that this process is essential for male fertility, yet the effects of MT damaging drugs on SC lipid metabolism have been less explored. The aim of this study was to advance our understanding of how adequate SC MT dynamicity is needed to finely tune lipid homeostasis. To elucidate the role of MT dynamics instability on the latter, we suppressed MT dynamicity by long-term exposures to 10 nM of nocodazole (NCZ) on TM4-SC cultures. Inhibition of MT dynamics instability affected the distribution of [H] arachidonate on TM4-SC. Triacylglycerols (TAG) exhibited a higher proportion of the [

H] label, with significantly lower percentages in the mitochondrial phospholipid cardiolipin, and notably, also in phosphatidylethanolamine. A noteworthy and progressive accumulation of lipid droplets during the period of exposure to NCZ was accompanied by increased TAG levels but not cholesterol levels in TM4-SC. NCZ-exposed cells reduced their mitochondrial membrane potential and increased ROS production without triggering apoptosis, had a compromised autophagic flux, and lost their transferrin expression. Although SC morphology was preserved, the NCZ-exposed cells displayed alteration of the normal organization of microfilaments (f-actin) and intermediate filaments (vimentin). Our findings suggest that a preserved MT dynamicity is essential in the maintenance of lipid and fatty acids homeostasis in SC, and thus highlights a novel target in these cells for drugs that impair MT dynamicity.

Fbf1 regulates mouse oocyte meiosis by influencing Plk1

Ying Xu, Chang-Long Xu, Zhong-Feng Xu, Xin-Jie Wang, Hui-Sheng Liang, Zhao-Cheng Zeng, Li-Xin Zeng, Kang-Na Wei, Shu-Zi Deng, Shu-Juan Xie, Jiang Jiang, Yu-Xin Liu, Yun-Kao Cao, Hai-Long WangPMID: 33561696 DOI: 10.1016/j.theriogenology.2021.01.018

Abstract

Fas binding factor 1 (Fbf1) is one of the distal appendage proteins in the centriole, located at its distal and proximal ends. It influences the duplication and separation of centrosomes, thereby affecting the progression of the cell cycle during mitosis. However, the function of Fbf1 in meiosis has remained unclear. To explore the role of Fbf1 in the in vitro maturation of mouse oocyte, immunofluorescence staining was used to examine the Fbf1 location in the oocyte and their phenotype after protein deletion. Western blot was used to examine the protein abundance. This study showed that mouse oocytes express Fbf1 which locates at the spindle poles and around the microtubules. Through taxol and nocodazole treatment, and microinjection of siRNA, it was demonstrated that Fbf1 had an important role in the spindle assembly and chromosome separation during mouse oocyte meiosis In particular, microinjection of Fbf1-siRNA resulted in severe abnormalities in the spindle and chromosome arrangement, decreased aggregation of microtubules, disrupted the first oocyte meiosis, and the extrusion of the first polar body. Furthermore, in the Fbf1-siRNA group, there was reduced expression of Plk1 and its agglutination at the spindle poles, along with retarded chromosome segregation due to the activation of the spindle assembly checkpoint (SAC) component BubR1. These results indicate that Fbf1 may function in microtubule depolymerization and agglutination, control the microtubule dynamics, spindle assembly and chromosome arrangement and, thus, influence the mouse oocyte meiotic maturation.Chromosomally unstable tumor cells specifically require KIF18A for proliferation

Carolyn Marquis, Cindy L Fonseca, Katelyn A Queen, Lisa Wood, Sarah E Vandal, Heidi L H Malaby, Joseph E Clayton, Jason StumpffPMID: 33619254 DOI: 10.1038/s41467-021-21447-2

Abstract

Chromosomal instability (CIN) is a hallmark of tumor cells caused by changes in the dynamics and control of microtubules that compromise the mitotic spindle. Thus, CIN cells may respond differently than diploid cells to treatments that target mitotic spindle regulation. Here, we test this idea by inhibiting a subset of kinesin motor proteins involved in mitotic spindle control. KIF18A is required for proliferation of CIN cells derived from triple negative breast cancer or colorectal cancer tumors but is not required in near-diploid cells. Following KIF18A inhibition, CIN tumor cells exhibit mitotic delays, multipolar spindles, and increased cell death. Sensitivity to KIF18A knockdown is strongly correlated with centrosome fragmentation, which requires dynamic microtubules but does not depend on bipolar spindle formation or mitotic arrest. Our results indicate the altered spindle microtubule dynamics characteristic of CIN tumor cells can be exploited to reduce the proliferative capacity of CIN cells.Enhanced endothelial barrier function by monoclonal antibody activation of vascular endothelial cadherin

Ki-Sook Park, Leslayann Schecterson, Barry M GumbinerPMID: 33577432 DOI: 10.1152/ajpheart.00002.2021

Abstract

Excessive vascular permeability occurs in inflammatory disease processes. Vascular endothelial cadherin (VE-cadherin) is an adhesion protein that controls vascular permeability. We identified monoclonal antibodies (mAbs) to human VE-cadherin that activate cell adhesion and inhibit the increased permeability of endothelial cell monolayers induced by thrombin receptor activator peptide-6 (TRAP-6). Two mAbs, 8A12c and 3A5a, reduce permeability, whereas an inhibitory mAb, 2E11d, enhances permeability. Activating mAbs also reduce permeability induced by tumor necrosis factor-α (TNF-α) and vascular endothelial cell growth factor (VEGF). The activating mAbs also stabilize the organization of the adherens junctions that are disrupted by TRAP-6, VEGF, or TNF-α. The activating mAbs act directly on the adhesive function of VE-cadherin because they did not block the accumulation of actin filaments stimulated by TRAP-6 and enhance physical cell-cell adhesion of VE-cadherin-expressing tissue culture cells. Therefore, VE-cadherin function can be regulated at the cell surface to control endothelial permeability.Excessive vascular permeability is a serious complication of many inflammatory disease conditions. We have developed monoclonal antibodies that inhibit increases in endothelial monolayer permeability induced by several signaling factors by activating VE-cadherin mediated adhesion and stabilizing cell junctions. These antibodies and/or the mechanisms they reveal may lead to important therapeutics to treat vascular leakiness and inflammation.

The mitotic exit network regulates the spatiotemporal activity of Cdc42 to maintain cell size

Gabriel M Gihana, Arthur A Cross-Najafi, Soni LacefieldPMID: 33284320 DOI: 10.1083/jcb.202001016

Abstract

During G1 in budding yeast, the Cdc42 GTPase establishes a polar front, along which actin is recruited to direct secretion for bud formation. Cdc42 localizes at the bud cortex and then redistributes between mother and daughter in anaphase. The molecular mechanisms that terminate Cdc42 bud-localized activity during mitosis are poorly understood. We demonstrate that the activity of the Cdc14 phosphatase, released through the mitotic exit network, is required for Cdc42 redistribution between mother and bud. Induced Cdc14 nucleolar release results in premature Cdc42 redistribution between mother and bud. Inhibition of Cdc14 causes persistence of Cdc42 bud localization, which perturbs normal cell size and spindle positioning. Bem3, a Cdc42 GAP, binds Cdc14 and is dephosphorylated at late anaphase in a Cdc14-dependent manner. We propose that Cdc14 dephosphorylates and activates Bem3 to allow Cdc42 inactivation and redistribution. Our results uncover a mechanism through which Cdc14 regulates the spatiotemporal activity of Cdc42 to maintain normal cell size at cytokinesis.The Microtubule Cytoskeleton during the Early

Maria Giovanna Riparbelli, Veronica Persico, Giuliano CallainiPMID: 33327573 DOI: 10.3390/cells9122684

Abstract

Sperm elongation and nuclear shaping inlargely depends on the microtubule cytoskeleton that in early spermatids has centrosomal and non-centrosomal origins. We report here an additional γ-tubulin focus localized on the anterior pole of the nucleus in correspondence of the apical end of the perinuclear microtubules that run within the dense complex. The perinuclear microtubules are nucleated by the pericentriolar material, or centriole adjunct, that surrounds the basal body and are retained to play a major role in nuclear shaping. However, we found that both the perinuclear microtubules and the dense complex are present in spermatids lacking centrioles. Therefore, the basal body or the centriole adjunct seem to be dispensable for the organization and assembly of these structures. These observations shed light on a novel localization of γ-tubulin and open a new scenario on the distribution of the microtubules and the organization of the dense complex during early

spermiogenesis.

Rapid degradation of GRASP55 and GRASP65 reveals their immediate impact on the Golgi structure

Yijun Zhang, Joachim SeemannPMID: 33301566 DOI: 10.1083/jcb.202007052

Abstract

GRASP55 and GRASP65 have been implicated in stacking of Golgi cisternae and lateral linking of stacks within the Golgi ribbon. However, RNAi or gene knockout approaches to dissect their respective roles have often resulted in conflicting conclusions. Here, we gene-edited GRASP55 and/or GRASP65 with a degron tag in human fibroblasts, allowing for induced rapid degradation by the proteasome. We show that acute depletion of either GRASP55 or GRASP65 does not affect the Golgi ribbon, while chronic degradation of GRASP55 disrupts lateral connectivity of the ribbon. Acute double depletion of both GRASPs coincides with the loss of the vesicle tethering proteins GM130, p115, and Golgin-45 from the Golgi and compromises ribbon linking. Furthermore, GRASP55 and/or GRASP65 is not required for maintaining stacks or de novo assembly of stacked cisternae at the end of mitosis. These results demonstrate that both GRASPs are dispensable for Golgi stacking but are involved in maintaining the integrity of the Golgi ribbon together with GM130 and Golgin-45.β-Adrenergic control of sarcolemmal Ca

Silvia G Del Villar, Taylor L Voelker, Maartje Westhoff, Gopireddy R Reddy, Heather C Spooner, Manuel F Navedo, Eamonn J Dickson, Rose E DixonPMID: 33558236 DOI: 10.1073/pnas.2017937118

Abstract

The number and activity of Ca1.2 channels in the cardiomyocyte sarcolemma tunes the magnitude of Ca

-induced Ca

release and myocardial contraction. β-Adrenergic receptor (

) activation stimulates sarcolemmal insertion of Ca

1.2. This supplements the preexisting sarcolemmal Ca

1.2 population, forming large "superclusters" wherein neighboring channels undergo enhanced cooperative-gating behavior, amplifying Ca

influx and myocardial contractility. Here, we determine this stimulated insertion is fueled by an internal reserve of early and recycling endosome-localized, presynthesized Ca

1.2 channels.

-activation decreased Ca

1.2/endosome colocalization in ventricular myocytes, as it triggered "emptying" of endosomal Ca

1.2 cargo into the t-tubule sarcolemma. We examined the rapid dynamics of this stimulated insertion process with live-myocyte imaging of channel trafficking, and discovered that Ca

1.2 are often inserted into the sarcolemma as preformed, multichannel clusters. Similarly, entire clusters were removed from the sarcolemma during endocytosis, while in other cases, a more incremental process suggested removal of individual channels. The amplitude of the stimulated insertion response was doubled by coexpression of constitutively active Rab4a, halved by coexpression of dominant-negative Rab11a, and abolished by coexpression of dominant-negative mutant Rab4a. In ventricular myocytes,

-stimulated recycling of Ca

1.2 was diminished by both nocodazole and latrunculin-A, suggesting an essential role of the cytoskeleton in this process. Functionally, cytoskeletal disruptors prevented

-activated Ca

current augmentation. Moreover,

-regulation of Ca

1.2 was abolished when recycling was halted by coapplication of nocodazole and latrunculin-A. These findings reveal that

-stimulation triggers an on-demand boost in sarcolemmal Ca

1.2 abundance via targeted Rab4a- and Rab11a-dependent insertion of channels that is essential for

-regulation of cardiac Ca

1.2.